molecular formula C10H14N2O4S2 B2959032 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide CAS No. 942010-64-2

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2959032
CAS No.: 942010-64-2
M. Wt: 290.35
InChI Key: RYLFOMCJTWHNHL-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety. The isothiazolidine dioxide group is a five-membered ring containing sulfur, nitrogen, and two oxygen atoms, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S2/c1-17(13,14)11-9-3-5-10(6-4-9)12-7-2-8-18(12,15)16/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLFOMCJTWHNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and cellular regulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₉H₂₁N₃O₅S
  • Molecular Weight : Approximately 405.45 g/mol
  • IUPAC Name : N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]methanesulfonamide

This compound exhibits its biological activity primarily through the modulation of cellular pathways involved in cell cycle regulation and apoptosis. It has been shown to:

  • Inhibit Cyclin-dependent Kinases (CDKs) : The compound acts on CDK pathways, particularly affecting the G1-S transition and G2 phase progression. This modulation is crucial for controlling cellular proliferation and apoptosis in various cancer cell lines .
  • Promote E2F Transcriptional Activity : By influencing E2F transcription factors, it enhances the initiation of DNA synthesis, which is vital for cell cycle progression .

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound as a therapeutic agent in cancer treatment. Its ability to target microtubule dynamics and inhibit tumor growth has been documented in several experimental models.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound significantly inhibited the proliferation of drug-resistant cancer cells by disrupting microtubule formation, leading to cell cycle arrest and apoptosis .
    • Another research indicated that it could induce apoptosis in various cancer cell lines through caspase activation and mitochondrial pathway modulation .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor size compared to control groups, suggesting its efficacy as an anti-cancer agent .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other known compounds:

Compound NameMechanism of ActionTarget DiseaseEfficacy
This compoundCDK inhibition; E2F modulationCancerHigh
4-Pyrazolyl-N-arylpyrimidin-2-aminesKinase inhibitionVarious cancersModerate
N-Phenyl-4-(2-phenylsulfonamido)-benzamidesMicrotubule disruptionDrug-resistant cancersHigh

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound : N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide Phenyl-isothiazolidine dioxide Methanesulfonamide at para position Not explicitly provided Sulfone group in isothiazolidine; direct sulfonamide-phenyl linkage
Example 56 () : N-(4-(4-amino-1-(chromenyl-ethyl)pyrazolo-pyrimidin-3-yl)benzyl)methanesulfonamide Pyrazolo[3,4-d]pyrimidine + chromenone Fluorophenyl, benzyl-sulfonamide 603.0 Complex heterocyclic core; fluorinated substituents; Suzuki coupling synthesis
Tolyfluanid () : 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide Dichloro-fluoro methane Dimethylamino-sulfonyl, methylphenyl Not provided Agrochemical (fungicide); chloro/fluoro substituents for reactivity
BD00799428 () : N-(4-(imidazo[4,5-c]quinol-1-yl)butyl)methanesulfonamide Imidazo[4,5-c]quinoline Butyl-sulfonamide chain C17H23N5O2S Sulfonamide on flexible chain; potential kinase inhibitor

Key Structural Differences :

  • The target compound’s isothiazolidine dioxide core distinguishes it from pyrazolo-pyrimidine (), imidazoquinoline (), and agrochemical sulfonamides ().
  • Sulfonamide positioning varies: directly on phenyl (target), via benzyl (), or on alkyl chains ().

Physical Properties

  • Melting Points : The compound melts at 252–255°C, indicative of high crystallinity due to aromatic stacking . The target compound’s melting point is unreported but likely lower due to less rigid heterocyclic systems.

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